molecular formula C19H17NOS B2680169 6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one CAS No. 895797-81-6

6-methyl-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4H-thiochromen-4-one

Numéro de catalogue: B2680169
Numéro CAS: 895797-81-6
Poids moléculaire: 307.41
Clé InChI: IWARPMQCUGEJAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of dihydroisoquinoline derivatives has been explored in various studies. For instance, the Castagnoli–Cushman reaction has been used to synthesize derivatives of the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one . Another method involves a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation .

Applications De Recherche Scientifique

Therapeutic Potentials of THIQ Derivatives

Anticancer Applications

THIQ derivatives have shown promise in cancer research. For instance, biaryl 1,2,3,4-tetrahydroisoquinoline derivatives exhibit antiglioma activity, selectively inhibiting the growth of glioma cells while sparing normal astrocytes. These compounds present a new avenue for the development of novel cancer therapies, particularly for brain tumors (Mohler et al., 2006).

Antimicrobial and Antitumor Agents

Synthesized derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have been evaluated for their antineoplastic activities against various cancer cell lines, demonstrating significant potential as anticancer agents. The modifications on the phenyl ring of these derivatives introduce varied electronic, steric, and lipophilic properties, affecting their biological activity (Liu et al., 1995).

Synthesis Methodologies

Catalytic Synthesis of THIQ Derivatives

Innovative methods for the synthesis of THIQ derivatives include the use of chiral iridium complexes for asymmetric hydrogenation, providing a direct route to optically active tetrahydroisoquinolines. This approach is critical for the synthesis of pharmaceutical drugs that require precise control over chirality for their biological activity (Iimuro et al., 2013).

Indium(III)-Catalyzed Cycloisomerization

The regioselective indium(III)-catalyzed intramolecular hydrofunctionalization of o-(alkynyl)benzyl derivatives leads to the synthesis of 1H-isochromenes and 1,2-dihydroisoquinolines. This method highlights the efficiency and versatility of catalytic systems in constructing complex heterocyclic frameworks, essential for developing new therapeutic agents (Sarandeses et al., 2022).

Safety and Hazards

The safety and hazards of “3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one” are not directly available. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Orientations Futures

The development of specific inhibitors for AKR1C3, a key regulator for hormone activity, remains challenging due to the high sequence similarity to its isoform AKR1C2. The study of compounds like “3-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methyl-4H-thiochromen-4-one” could propel the development of next-generation AKR1C3 inhibitors with enhanced efficacy and reduced “off-target” effect for castration-resistant prostate cancer (CRPC) therapy .

Propriétés

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylthiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-13-6-7-18-16(10-13)19(21)17(12-22-18)20-9-8-14-4-2-3-5-15(14)11-20/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARPMQCUGEJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.